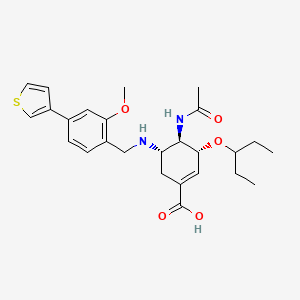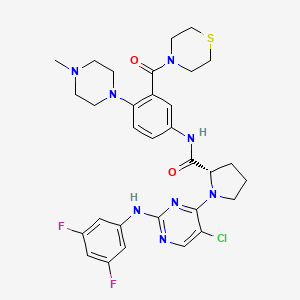
N2-iso-Butyroyl-5'-O-DMT-3'-deoxy-3'-fluoroguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine is a guanosine analog, which means it is a modified form of the nucleoside guanosine. Guanosine analogs are known for their immunostimulatory activity, and in some animal models, they induce type I interferons, producing antiviral effects
Preparation Methods
The synthesis of N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine involves several steps. The compound is a fluoro-modified nucleoside with protective groups such as dimethoxytrityl (DMT) and iso-butyroyl. The synthetic route typically involves the following steps:
Protection of the 5’-hydroxyl group: This is achieved using the dimethoxytrityl (DMT) group.
Fluorination: Introduction of the fluorine atom at the 3’ position.
Protection of the amino group: This is done using the iso-butyroyl group.
Deprotection: Removal of the protective groups to yield the final compound.
Industrial production methods would involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: It is used to study the mechanisms of nucleic acid interactions and the effects of nucleoside modifications on biological processes.
Medicine: It has potential antiviral properties and is used in the development of antiviral drugs.
Industry: It is used in the production of nucleic acid-based therapeutics and diagnostic tools.
Mechanism of Action
The mechanism of action of N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine involves its interaction with Toll-like receptor 7 (TLR7). Activation of TLR7 leads to the induction of type I interferons, which have antiviral effects. This interaction is crucial for the immunostimulatory activity of the compound .
Comparison with Similar Compounds
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine can be compared with other guanosine analogs such as:
- N2-iso-Butyroyl-3’-O-methylguanosine
- 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine
These compounds share similar structural features but differ in their specific modifications and protective groups. The uniqueness of N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine lies in its specific combination of modifications, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C35H36FN5O7 |
|---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H36FN5O7/c1-20(2)31(43)39-34-38-30-28(32(44)40-34)37-19-41(30)33-29(42)27(36)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26-27,29,33,42H,18H2,1-4H3,(H2,38,39,40,43,44)/t26-,27?,29+,33-/m1/s1 |
InChI Key |
DHDSAIMYCCHNMS-HHEKIFFQSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



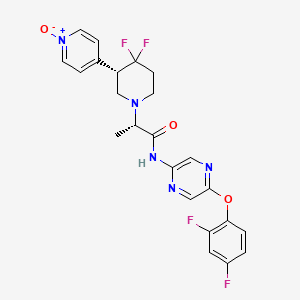
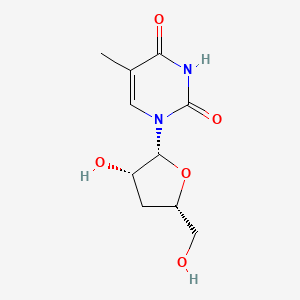
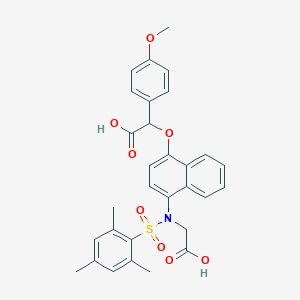
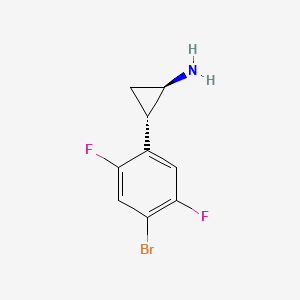
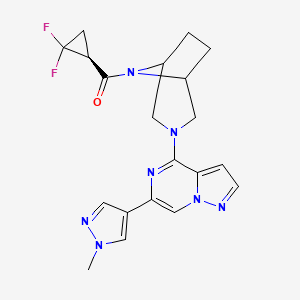
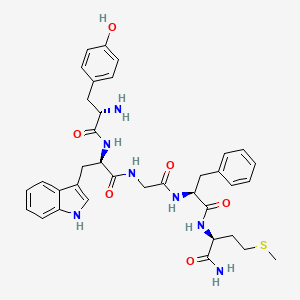
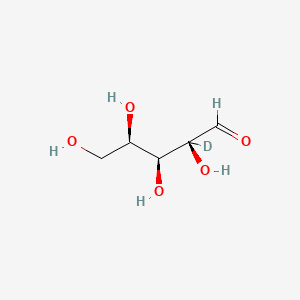
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)
